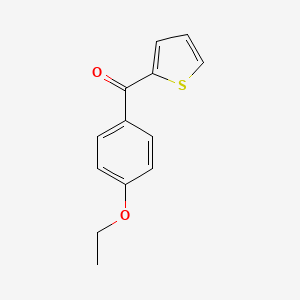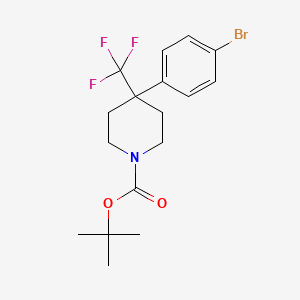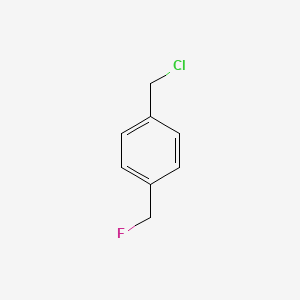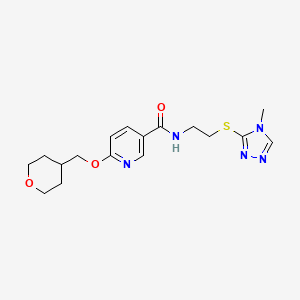![molecular formula C24H27N5O3 B2840196 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide CAS No. 1357729-15-7](/img/structure/B2840196.png)
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide, commonly known as QCM-4, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. QCM-4 belongs to the class of quinoline-based compounds and has been found to exhibit various biological activities.
作用機序
The mechanism of action of QCM-4 is not fully understood. However, it has been suggested that QCM-4 exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. QCM-4 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
QCM-4 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in various tumor cell lines. QCM-4 has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using QCM-4 in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful tool for studying various biological processes. However, one of the limitations of using QCM-4 is its potential toxicity. It is important to use appropriate safety measures when handling QCM-4 in the lab.
将来の方向性
There are several future directions for research involving QCM-4. One area of research could focus on the development of QCM-4 analogs with improved biological activity and reduced toxicity. Another area of research could focus on the use of QCM-4 in combination with other drugs to enhance its biological activity. Additionally, further studies could be conducted to better understand the mechanism of action of QCM-4 and its potential applications in the treatment of various diseases.
合成法
The synthesis of QCM-4 involves the reaction of 4-methylquinoline-2-carboxylic acid with acetic anhydride to form 6-acetylamino-4-methylquinoline-2-carboxylic acid. This intermediate is then reacted with N-cycloheptylpiperidine-4-carboxylic acid to obtain QCM-4. The synthesis of QCM-4 has been reported in various scientific journals.
科学的研究の応用
QCM-4 has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. QCM-4 has also been found to exhibit antifungal activity against Candida albicans. In addition, QCM-4 has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
特性
IUPAC Name |
[1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-4-2-5-19(16-17)21-26-23(32-27-21)20-6-3-9-25-22(20)28-10-7-18(8-11-28)24(30)29-12-14-31-15-13-29/h2-6,9,16,18H,7-8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFDJEHKTFYMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)


![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)
![2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate](/img/structure/B2840124.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-(thiophen-2-yl)acetamide](/img/structure/B2840130.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2840131.png)

![2-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyrazine](/img/structure/B2840135.png)